![molecular formula C15H17F3N2O2 B2843425 (E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 1421586-82-4](/img/structure/B2843425.png)
(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
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Description
(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TRPM8 antagonist, and it has been extensively studied for its ability to block the activity of TRPM8 channels, which are involved in various physiological and pathological processes.
Scientific Research Applications
- Targeting Protein Kinases : This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to therapeutic benefits in diseases such as cancer and inflammatory disorders .
- Antiviral Activity : Researchers have explored its antiviral properties, particularly against RNA viruses. Understanding its mechanism of action could aid in developing novel antiviral drugs .
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
(E)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-2-3-14(21)20-8-6-12(7-9-20)22-13-5-4-11(10-19-13)15(16,17)18/h2-5,10,12H,6-9H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIXQFWYJUOQMY-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one |
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